molecular formula C8H16BrN B3054594 1-(3-bromopropyl)Piperidine CAS No. 61272-70-6

1-(3-bromopropyl)Piperidine

Cat. No.: B3054594
CAS No.: 61272-70-6
M. Wt: 206.12 g/mol
InChI Key: WCMWECARVLBXHJ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)Piperidine is an organic compound with the molecular formula C8H16BrN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a bromopropyl group attached to the nitrogen atom of the piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)Piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with 1,3-dibromopropane under basic conditions. The reaction typically proceeds as follows:

    Reactants: Piperidine and 1,3-dibromopropane

    Conditions: Basic medium (e.g., sodium hydroxide) and solvent (e.g., ethanol)

    Procedure: The reactants are mixed and heated under reflux conditions for several hours.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)Piperidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Bromopropyl)Piperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the study of biological pathways and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromopropyl)Piperidine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chlorine and iodine analogs. This reactivity is advantageous in various synthetic applications, making it a valuable compound in organic chemistry .

Biological Activity

1-(3-Bromopropyl)piperidine is a chemical compound that has gained interest in various fields of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is categorized as a hydrobromide salt with a molecular formula of C₈H₁₄BrN and a molecular weight of approximately 287.04 g/mol. The compound features a piperidine ring substituted with a 3-bromopropyl group, which enhances its reactivity compared to simpler piperidines. The structural uniqueness contributes to its pharmacological properties, making it a subject of interest for further exploration in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound is not extensively documented in the literature. However, it is suggested that its structural characteristics may allow it to interact with various biological targets, including enzymes and receptors. The following sections summarize the potential biological activities inferred from structural analogs and related compounds.

  • Histamine H3 Receptor Modulation : Compounds related to piperidine derivatives have been shown to exhibit significant interactions with histamine H3 receptors, which are involved in neurotransmitter release regulation. This modulation can influence various physiological processes, suggesting potential applications in treating neurological disorders .
  • Inflammation Inhibition : Some studies have indicated that piperidine derivatives can act as NLRP3 inflammasome inhibitors, which play a critical role in inflammatory responses. The inhibition of IL-1β release by structurally similar compounds suggests that this compound may exhibit anti-inflammatory properties through similar pathways .
  • Antiviral Activity : Research on piperidine derivatives has demonstrated antiviral properties against several viruses, including HIV-1. Although specific data on this compound is lacking, its structural resemblance to active antiviral compounds indicates potential efficacy against viral infections .

Synthesis and Evaluation

A recent study synthesized various piperidine derivatives and evaluated their biological activities using computational methods such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances). These tools indicated a wide spectrum of possible pharmacological effects for piperidine derivatives, including:

  • Anticancer
  • Antimicrobial
  • Neurological effects
  • Antiarrhythmic properties

The study concluded that modifications in the piperidine structure could enhance or alter these activities, indicating the importance of further research on this compound .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into the biological activity potential of this compound:

Compound NameStructure TypeKey Biological Activities
This compoundHydrobromide saltPotential anti-inflammatory and antiviral
PiperidineCyclic amineVersatile reagent with basic properties
1-(2-Bromoethyl)piperidineHalogenated piperidineDifferent reactivity; potential anti-cancer
N-MethylpiperidineAlkylated piperidineAltered basicity; possible CNS effects

Properties

IUPAC Name

1-(3-bromopropyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrN/c9-5-4-8-10-6-2-1-3-7-10/h1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMWECARVLBXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60515923
Record name 1-(3-Bromopropyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61272-70-6
Record name 1-(3-Bromopropyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Combine piperidine (5.0 g, 58.7 mmol), fused sodium acetate (4.82 g, 58.7 mmol) and 1,3-dibromopropane (11.85 g, 58.7 mmol) and reflux for several hours. Pour the mixture into water and add sodium carbonate to create a basic pH. Remove the unreacted 1,3-dibromopropane by distillation. Extract the left-over residue with ether and evaporate to obtain the final, desired compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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